Phenyl [2-(4-chlorophenyl)ethyl]phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl [2-(4-chlorophenyl)ethyl]phosphinite is an organophosphorus compound characterized by the presence of a phenyl group and a 4-chlorophenyl group attached to an ethyl phosphinite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [2-(4-chlorophenyl)ethyl]phosphinite typically involves the reaction of phenylphosphonous dichloride with 4-chlorophenylethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl [2-(4-chlorophenyl)ethyl]phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens, nitrating agents; reactions often require a catalyst like aluminum chloride.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted aromatic compounds.
Reduction: Phosphines.
Scientific Research Applications
Phenyl [2-(4-chlorophenyl)ethyl]phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Phenyl [2-(4-chlorophenyl)ethyl]phosphinite involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The presence of the 4-chlorophenyl group can also influence the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Phenyl [2-(4-chlorophenyl)ethyl]phosphinite can be compared with other similar compounds, such as:
Phenylphosphonous dichloride: Lacks the 4-chlorophenyl group, resulting in different reactivity and applications.
4-Chlorophenylethyl alcohol: Does not contain the phosphinite moiety, limiting its use in coordination chemistry.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of phenyl and 4-chlorophenyl groups with the phosphinite moiety, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61388-61-2 |
---|---|
Molecular Formula |
C14H14ClOP |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethyl-phenoxyphosphane |
InChI |
InChI=1S/C14H14ClOP/c15-13-8-6-12(7-9-13)10-11-17-16-14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
InChI Key |
GAGWLPSLHWCBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OPCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.